Alepterolic acid
Overview
Description
Alepterolic acid is a natural diterpenoid compound isolated from the medicinal fern Aleuritopteris argentea (S. G. Gmél.) Fée . This compound has garnered attention due to its potential medicinal properties, including its use in traditional Chinese medicine to regulate menstruation and prevent cancer . This compound is also known for its dengue larvicidal properties .
Biochemical Analysis
Biochemical Properties
Alepterolic acid interacts with various biomolecules in biochemical reactions. For instance, it has been found to exhibit anti-dengue viral properties
Cellular Effects
This compound and its derivatives have been shown to have significant effects on various types of cells. For instance, some derivatives of this compound have been found to have improved anticancer activities against four cancer cell lines and normal human liver cells
Molecular Mechanism
It has been suggested that this compound and its derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Alepterolic acid and its derivatives can be synthesized through esterification and click chemistry reactions. These methods are efficient and yield high purity products . The synthesis involves the use of easily available reactants and common reaction conditions, making it a practical approach for producing this compound derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves isolating the compound from Aleuritopteris argentea through extraction and purification processes. The use of click chemistry and esterification in industrial settings can facilitate the large-scale production of this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Alepterolic acid undergoes various chemical reactions, including esterification and click chemistry reactions . These reactions are typically carried out under mild conditions and result in high yields of the desired products .
Common Reagents and Conditions:
Esterification: This reaction involves the use of alcohols and acids in the presence of catalysts to form esters.
Click Chemistry: This reaction involves the use of azides and alkynes in the presence of copper (I) catalysts to form 1,2,3-triazoles.
Major Products: The major products formed from these reactions are this compound derivatives, which have been shown to possess enhanced biological activities .
Scientific Research Applications
Alepterolic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various derivatives through click chemistry and esterification.
Biology: this compound exhibits significant biological activities, including dengue larvicidal properties.
Medicine: It has potential medicinal applications, such as regulating menstruation and preventing cancer.
Industry: The compound’s derivatives are used in the development of pesticides and functional materials.
Mechanism of Action
Alepterolic acid is unique among diterpenoids due to its specific biological activities and potential medicinal applications. Similar compounds include other ent-labdane diterpenes, which also exhibit various biological activities . this compound stands out due to its specific dengue larvicidal properties and its potential use in cancer treatment .
Comparison with Similar Compounds
- ent-8(14),15-Pimaradiene-2β,19-diol
- Other ent-labdane diterpenes
Alepterolic acid’s unique properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(E)-5-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-13(12-18(22)23)6-8-15-14(2)7-9-16-19(3,4)17(21)10-11-20(15,16)5/h12,15-17,21H,2,6-11H2,1,3-5H3,(H,22,23)/b13-12+/t15-,16-,17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOKEZJIRLIDO-ZJGHDVHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019953 | |
Record name | Alepterolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63399-38-2 | |
Record name | Alepterolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of alepterolic acid and what are its potential medicinal applications?
A1: this compound is a natural diterpenoid isolated from the fern Aleuritopteris argentea. [, , , , , , , ] This fern has a history of use in traditional Chinese medicine for regulating menstruation and potentially preventing cancer. [, ] While research is ongoing, this compound derivatives have shown promising anti-cancer activity in vitro, particularly against breast cancer cells. [, ]
Q2: How do researchers modify the structure of this compound to explore its therapeutic potential?
A2: Scientists are exploring various structural modifications of this compound to enhance its biological activity and explore its potential as a therapeutic agent. One approach utilizes click chemistry, a fast and efficient method, to synthesize a series of 1,2,3-triazole derivatives of this compound. [] Other studies have focused on synthesizing arylformyl piperazinyl derivatives [] and incorporating amino moieties [] into the this compound structure. These modifications aim to improve its efficacy against various cancer cell lines.
Q3: Which cancer cell lines have shown sensitivity to this compound and its derivatives in preclinical studies?
A3: this compound derivatives have demonstrated promising anti-cancer activity against a range of cancer cell lines. Notably, N-[m-(trifluoromethoxy)phenyl] alepterolamide exhibited comparable activity against MCF-7 breast cancer cells. [] Additionally, piperazine-tethered derivatives showed efficacy against HepG2 hepatoma cells and MDA-MB-231 triple-negative breast cancer cells. []
Q4: What are the proposed mechanisms of action for this compound's anti-cancer effects?
A4: Research suggests that this compound derivatives exert anti-cancer effects through various mechanisms:
- Induction of apoptosis: N-[m-(trifluoromethoxy)phenyl] alepterolamide increased levels of cleaved caspase-9, cleaved caspase-3, cleaved poly (ADP-ribose) polymerase (PARP), and Bax/Bcl2 ratio in MCF-7 cells, indicating activation of caspase-dependent apoptotic pathways. []
- Inhibition of Akt/p70S6K signaling pathway: The same compound also appears to modulate the Akt/p70S6K signaling pathway, contributing to its anti-cancer effects. []
- Inhibition of cell growth and colony formation: Piperazine-tethered derivatives inhibited the growth of MDA-MB-231 cells and prevented colony formation, further supporting their anti-cancer potential. []
Q5: Besides anti-cancer activity, does this compound exhibit other biological activities?
A5: Yes, this compound has shown larvicidal activity against mosquito species Anopheles darlingi and Aedes aegypti, which are vectors for malaria and dengue fever respectively. [, ] This suggests potential applications in vector control strategies for these diseases.
Q6: What are the challenges in developing this compound into a therapeutic drug?
A6: While promising, further research is needed to fully understand the pharmacokinetic properties, potential toxicity, and long-term effects of this compound and its derivatives. This includes investigating its absorption, distribution, metabolism, excretion (ADME), and evaluating its safety profile in preclinical and clinical settings. Developing suitable formulations to improve its stability, solubility, and bioavailability is crucial for its successful translation into a therapeutic drug.
Q7: What analytical techniques are employed to characterize and study this compound?
A7: Various analytical techniques are used to characterize and quantify this compound. These include:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and mass spectrometry are essential for structural confirmation and analysis of this compound and its derivatives. [, , ]
- Chromatographic techniques: High-Performance Liquid Chromatography (HPLC) is utilized for the isolation and quantification of this compound from plant material and in analytical studies. []
Q8: Is there a role for computational chemistry in researching this compound?
A8: Absolutely. Computational studies, particularly molecular docking simulations, have been conducted to evaluate the binding affinity of this compound and other diterpenes against dengue viral proteins. [] This approach can help predict potential interactions with drug targets and guide the design of more potent and selective derivatives.
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